molecular formula C30H31F3N2O4S B14241244 N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide CAS No. 329317-75-1

N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide

Cat. No.: B14241244
CAS No.: 329317-75-1
M. Wt: 572.6 g/mol
InChI Key: MXKFPQCJKWHDFK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylanilino group, and a trifluoromethanesulfonyl group

Preparation Methods

The synthesis of N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of cyclohexylamine with 2,6-dimethylaniline to form an intermediate, which is then reacted with a benzoyl chloride derivative to introduce the benzamide group.

Chemical Reactions Analysis

N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

329317-75-1

Molecular Formula

C30H31F3N2O4S

Molecular Weight

572.6 g/mol

IUPAC Name

N-cyclohexyl-N-[2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethylsulfonyl)phenyl]ethyl]benzamide

InChI

InChI=1S/C30H31F3N2O4S/c1-20-10-9-11-21(2)26(20)34-28(36)27(22-16-18-25(19-17-22)40(38,39)30(31,32)33)35(24-14-7-4-8-15-24)29(37)23-12-5-3-6-13-23/h3,5-6,9-13,16-19,24,27H,4,7-8,14-15H2,1-2H3,(H,34,36)

InChI Key

MXKFPQCJKWHDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)N(C3CCCCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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